N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, two chlorine atoms, and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine and 2,4-dichlorophenol.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(2,4-dichlorophenoxy)butanoyl chloride.
Amidation Reaction: The intermediate 4-(2,4-dichlorophenoxy)butanoyl chloride is then reacted with 4-bromo-3-methylphenylamine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can result in the formation of primary or secondary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)acetamide
- N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)propionamide
- N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)pentanamide
Uniqueness
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromine and chlorine atoms, along with the phenoxy and butanamide moieties, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-11-9-13(5-6-14(11)18)21-17(22)3-2-8-23-16-7-4-12(19)10-15(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSCTWZNRLOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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